![molecular formula C15H11F3N2O2 B4703473 N-[4-(acetylamino)phenyl]-2,3,4-trifluorobenzamide](/img/structure/B4703473.png)
N-[4-(acetylamino)phenyl]-2,3,4-trifluorobenzamide
Overview
Description
N-[4-(acetylamino)phenyl]-2,3,4-trifluorobenzamide, also known as TFB, is a synthetic compound that has been widely used in scientific research. TFB is a potent inhibitor of the protein kinase CK2, which plays an important role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
N-[4-(acetylamino)phenyl]-2,3,4-trifluorobenzamide acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of CK2 substrates and leads to the inhibition of CK2-dependent signaling pathways. N-[4-(acetylamino)phenyl]-2,3,4-trifluorobenzamide has been shown to be highly selective for CK2, with minimal inhibition of other kinases.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2,3,4-trifluorobenzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-[4-(acetylamino)phenyl]-2,3,4-trifluorobenzamide has been shown to inhibit cell proliferation, induce apoptosis, and reduce migration and invasion. N-[4-(acetylamino)phenyl]-2,3,4-trifluorobenzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. In addition, N-[4-(acetylamino)phenyl]-2,3,4-trifluorobenzamide has been shown to have anti-inflammatory effects, and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-(acetylamino)phenyl]-2,3,4-trifluorobenzamide is its high selectivity for CK2, which allows for the specific inhibition of CK2-dependent pathways without affecting other signaling pathways. N-[4-(acetylamino)phenyl]-2,3,4-trifluorobenzamide has also been shown to have good bioavailability and pharmacokinetics, making it a useful tool for in vivo studies. However, N-[4-(acetylamino)phenyl]-2,3,4-trifluorobenzamide has some limitations, including its relatively low solubility in aqueous solutions, which can limit its use in certain experiments. In addition, N-[4-(acetylamino)phenyl]-2,3,4-trifluorobenzamide can be toxic at high concentrations, which can limit its use in cell-based assays.
Future Directions
There are several future directions for the use of N-[4-(acetylamino)phenyl]-2,3,4-trifluorobenzamide in scientific research. One area of interest is the development of N-[4-(acetylamino)phenyl]-2,3,4-trifluorobenzamide analogs with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of the role of CK2 in other biological processes, such as neurodegenerative diseases and viral infections. Finally, N-[4-(acetylamino)phenyl]-2,3,4-trifluorobenzamide could be used in combination with other inhibitors to target multiple signaling pathways simultaneously, which could have synergistic effects and improve therapeutic outcomes.
In conclusion, N-[4-(acetylamino)phenyl]-2,3,4-trifluorobenzamide is a potent inhibitor of CK2 that has been widely used in scientific research to study the role of CK2 in various biological processes. N-[4-(acetylamino)phenyl]-2,3,4-trifluorobenzamide has a high selectivity for CK2, and has been shown to have a variety of biochemical and physiological effects. While N-[4-(acetylamino)phenyl]-2,3,4-trifluorobenzamide has some limitations, it remains a useful tool for investigating the role of CK2 in disease and for developing new therapeutic strategies.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2,3,4-trifluorobenzamide has been extensively used in scientific research as a tool to study the role of CK2 in various biological processes. CK2 is known to be involved in the regulation of cell growth and survival, and its dysregulation has been implicated in the development of cancer and other diseases. N-[4-(acetylamino)phenyl]-2,3,4-trifluorobenzamide has been shown to inhibit CK2 activity both in vitro and in vivo, and has been used to investigate the role of CK2 in cancer cell proliferation, apoptosis, and migration.
properties
IUPAC Name |
N-(4-acetamidophenyl)-2,3,4-trifluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O2/c1-8(21)19-9-2-4-10(5-3-9)20-15(22)11-6-7-12(16)14(18)13(11)17/h2-7H,1H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUNFSXBSOTXAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C(=C(C=C2)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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